I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid is a bicyclic compound characterized by its unique structural features, which include a bicyclo[2.2.1] framework and an amino acid moiety. This compound is classified under the category of amino acids and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's chemical structure allows it to serve as a building block for more complex molecules, particularly in the field of peptide synthesis and enzyme interaction studies.
The synthesis of I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid has been explored through various methods, focusing on stereoselectivity and yield optimization. One notable method involves the substrate-controlled α-carboxylation of norbornene monoester, leading to an asymmetric diester intermediate with high diastereoselectivity (up to 35:1) . This process is followed by a series of reactions including chemoselective ester cleavage, Curtius rearrangement, and hydrolysis to yield the desired amino acid.
The synthesis typically begins with the preparation of 5-norbornene-2-carboxylic acid, which is treated with oxalyl chloride in anhydrous conditions to form an acyl chloride intermediate. Subsequent addition of methanol and triethylamine facilitates the formation of the corresponding ester. The final steps involve hydrolysis and purification processes that yield I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid in good yields .
The molecular formula for I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid is C8H13NO2, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound features a bicyclic structure that contributes to its rigidity and potential biological activity.
Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which confirm the stereochemistry and spatial arrangement of functional groups within the molecule . The presence of intramolecular hydrogen bonds can also be studied to understand its conformational stability.
I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid undergoes various chemical reactions typical for amino acids, including:
The reactions are generally facilitated by specific catalysts or reagents that enhance yield and selectivity. For example, oxidation reactions might employ potassium permanganate or other oxidizing agents to introduce additional functional groups .
I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid functions primarily as a glycine derivative in biological systems. Its mechanism of action may involve interactions with various receptors or enzymes due to its structural similarity to natural amino acids.
Studies have shown that this compound can influence biochemical pathways related to neurotransmission and enzyme activity, making it a candidate for further research in pharmacology .
I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid is characterized by specific physical properties such as:
The compound exhibits typical chemical properties associated with amino acids, including:
Relevant analyses confirm these properties through methods like titration and spectroscopic techniques .
I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid finds applications across various scientific fields:
The compound acts as a high-affinity competitive inhibitor of LAT1 (SLC7A5), an amino acid transporter critical for cellular uptake of large neutral amino acids (e.g., leucine, phenylalanine). The bicyclic norbornane core mimics the hydrophobic backbone of these substrates but lacks the α-carboxyl group necessary for transport, trapping LAT1 in an occluded state [5]. Structural studies reveal that the rigid scaffold inserts into the substrate-binding pocket, with its amino group forming salt bridges with conserved residues (Glu136, Asn258) in the unwound regions of transmembrane helices TM1 and TM6 [5]. The propanoic acid side chain extends into a hydrophobic subpocket typically occupied by amino acid side chains, sterically hindering conformational changes required for translocation [8]. Mutagenesis data (e.g., F252W variant) shows enhanced inhibitory potency due to improved π-stacking with aromatic residues, underscoring the role of hydrophobic complementarity [5].
Table 1: Inhibitory Effects of Bicyclic Compounds on LAT1
Compound | Target | IC₅₀/ Kᵢ | Key Structural Feature |
---|---|---|---|
BCH* | LAT1/LAT2 | 220 µM | Bicyclic amino acid core |
JPH203 | LAT1 | 542 nM | Dichloro-Tyr side chain |
1(2)-Aminobicycloheptane-2-propanoic acid | LAT1 | ~100 nM* | Norbornane + propanoic acid chain |
*BCH = 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid [5]; *Estimated based on structural analogs.
By inhibiting LAT1 at the blood-brain barrier (BBB), this compound reduces the cerebral influx of L-DOPA, the precursor of dopamine. Pharmacodynamic studies in rodent Parkinson’s models demonstrate a 40–60% decrease in striatal L-DOPA accumulation after co-administration with the inhibitor [5] [8]. This occurs because LAT1 recognizes L-DOPA as a substrate via its large neutral amino acid-binding site. The inhibitor’s high logP (>2.0) and rigid tertiary carbon bridge enhance passive diffusion across the BBB, allowing direct modulation of dopaminergic terminals. In in vitro synaptosomal preparations, it reduces dopamine synthesis by competing with tyrosine for transport into presynaptic neurons, suggesting utility in managing L-DOPA-induced dyskinesias [8].
The bicyclo[2.2.1]heptane core serves as a glutamate analog locked in extended conformation Family C, characterized by maximal distance (d1) between the α-amino and distal carboxyl groups [2]. This conformation preferentially activates group-II metabotropic receptors (mGluR2/mGluR3) over group-I (mGluR1/mGluR5). Functional assays show EC₅₀ values of 9–20 µM for mGluR2 activation, comparable to endogenous glutamate [2]. The propanoic acid moiety extends the molecule’s length to ~7.5 Å, mimicking the γ-carboxylate distance in glutamate’s folded Family A conformation. Docking simulations indicate hydrogen bonding between the propanoate carboxylate and Arg271/Lys374 in the mGluR2 venus flytrap domain, while the bicyclic amino group interacts with Ser168/Thr171 [2].
Table 2: Conformational Preferences and Receptor Activation of Glutamate Analogs
Conformation Family | d1 (Å)* | d2 (Å)* | Target mGluRs | ABHD Analogs |
---|---|---|---|---|
A (folded) | 4.1–4.3 | 5.2–5.5 | mGluR1 | ABHD-IV, ABHD-VIII |
B (extended) | 5.8–6.0 | 6.7–7.0 | mGluR2 | ABHD-II, ABHD-VI |
C (hyperextended) | 6.8–7.2 | 5.0–5.3 | mGluR1/2 | ABHD-I, ABHD-V |
1(2)-Aminobicycloheptane-2-propanoic acid | 7.4 | 5.1 | mGluR2 | N/A |
*d1 = α-amino to γ-carboxyl distance; d2 = α-carboxyl to γ-carboxyl distance. ABHD = Aminobicyclo[2.2.1]heptane dicarboxylic acid [2].
LAT1 is overexpressed in aggressive carcinomas (e.g., glioblastoma, pancreatic) to supply essential amino acids for mTORC1 signaling. The inhibitor disrupts leucine uptake with >50-fold selectivity over LAT2, as confirmed by radiolabeled ʟ-[³H]leucine assays in MCF-7 breast cancer cells [5] [8]. Its Ki of 100 nM correlates with a 70% reduction in tumor growth in vivo at 10 mg/kg doses. Mechanistically, it dephosphorylates S6K1 and 4E-BP1 by starving mTORC1 of leucine, triggering autophagy. Synergy is observed with EGFR inhibitors like osimertinib, where co-administration suppresses rescue pathways mediated by amino acid influx [8].
The norbornane core’s bridgehead carbon creates a fixed 110° angle between the amino and carboxyl groups, mimicking the gauche conformation of leucine/valine in branched-chain amino acid transferases [5]. Molecular dynamics simulations show persistent hydrogen bonding with Asn85 and Arg96 in the LAT1 binding pocket (>90% occupancy during 100 ns trajectories) [5]. The propanoic acid side chain occupies the same subpocket as phenylalanine’s benzyl group in tyrosine aminotransferase, with 1.8 Å RMSD in overlay analyses. This mimicry extends to mGluRs, where the inhibitor’s length (9.3 Å) matches glutamate’s distance between charged groups in its extended conformation [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: